molecular formula C17H20BrNO3 B3572546 N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE

Cat. No.: B3572546
M. Wt: 366.2 g/mol
InChI Key: PAAUGKDWNQIFPG-UHFFFAOYSA-N
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Description

N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE is an organic compound that belongs to the class of amines. This compound features a brominated phenyl group and a trimethoxybenzyl group, which can impart unique chemical and physical properties. Such compounds are often of interest in various fields of research due to their potential biological activities and applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-3-methylphenylamine and 3,4,5-trimethoxybenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.

    Procedure: The 4-bromo-3-methylphenylamine is reacted with 3,4,5-trimethoxybenzyl chloride under reflux conditions to form the desired amine compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the bromine atom or reduction of the amine group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce new functional groups in place of the bromine atom.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use in drug development due to its unique structural features.

    Industry: May be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The trimethoxybenzyl group could enhance its ability to cross cell membranes, while the brominated phenyl group might interact with specific binding sites.

Comparison with Similar Compounds

Similar Compounds

    N-(4-BROMOPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE: Similar structure but lacks the methyl group on the phenyl ring.

    N-(4-CHLORO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE: Chlorine atom instead of bromine.

    N-(4-BROMO-3-METHYLPHENYL)-N-(3,4-DIMETHOXYBENZYL)AMINE: One less methoxy group on the benzyl ring.

Uniqueness

The presence of both the brominated phenyl group and the trimethoxybenzyl group makes N-(4-BROMO-3-METHYLPHENYL)-N-(3,4,5-TRIMETHOXYBENZYL)AMINE unique. These groups can impart distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

4-bromo-3-methyl-N-[(3,4,5-trimethoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrNO3/c1-11-7-13(5-6-14(11)18)19-10-12-8-15(20-2)17(22-4)16(9-12)21-3/h5-9,19H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUGKDWNQIFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NCC2=CC(=C(C(=C2)OC)OC)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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